molecular formula C26H32BNO3Si B13087048 (4-((3-((tert-Butyldiphenylsilyl)oxy)azetidin-1-yl)methyl)phenyl)boronicacid

(4-((3-((tert-Butyldiphenylsilyl)oxy)azetidin-1-yl)methyl)phenyl)boronicacid

Cat. No.: B13087048
M. Wt: 445.4 g/mol
InChI Key: UGZOFWXPKIJSRH-UHFFFAOYSA-N
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Description

(4-((3-((tert-Butyldiphenylsilyl)oxy)azetidin-1-yl)methyl)phenyl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an azetidine ring and a tert-butyldiphenylsilyl group. The combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications in synthetic chemistry and material science.

Preparation Methods

The synthesis of (4-((3-((tert-Butyldiphenylsilyl)oxy)azetidin-1-yl)methyl)phenyl)boronic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving an appropriate amine and an alkyl halide under basic conditions.

    Introduction of the tert-Butyldiphenylsilyl Group: The tert-butyldiphenylsilyl group is introduced via a silylation reaction using tert-butyldiphenylsilyl chloride and a base such as triethylamine.

    Attachment of the Boronic Acid Group:

Chemical Reactions Analysis

(4-((3-((tert-Butyldiphenylsilyl)oxy)azetidin-1-yl)methyl)phenyl)boronic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of (4-((3-((tert-Butyldiphenylsilyl)oxy)azetidin-1-yl)methyl)phenyl)boronic acid is primarily based on its ability to form reversible covalent bonds with diols and other nucleophiles. The boronic acid group can interact with hydroxyl groups on biological molecules, forming boronate esters. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

(4-((3-((tert-Butyldiphenylsilyl)oxy)azetidin-1-yl)methyl)phenyl)boronic acid can be compared with other boronic acid derivatives, such as:

The unique combination of functional groups in (4-((3-((tert-Butyldiphenylsilyl)oxy)azetidin-1-yl)methyl)phenyl)boronic acid imparts distinct chemical properties, making it valuable for a wide range of applications in synthetic chemistry, material science, and biological research.

Properties

Molecular Formula

C26H32BNO3Si

Molecular Weight

445.4 g/mol

IUPAC Name

[4-[[3-[tert-butyl(diphenyl)silyl]oxyazetidin-1-yl]methyl]phenyl]boronic acid

InChI

InChI=1S/C26H32BNO3Si/c1-26(2,3)32(24-10-6-4-7-11-24,25-12-8-5-9-13-25)31-23-19-28(20-23)18-21-14-16-22(17-15-21)27(29)30/h4-17,23,29-30H,18-20H2,1-3H3

InChI Key

UGZOFWXPKIJSRH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)CN2CC(C2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)(O)O

Origin of Product

United States

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